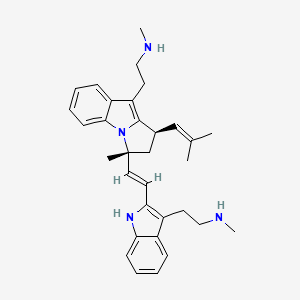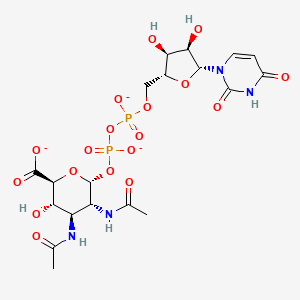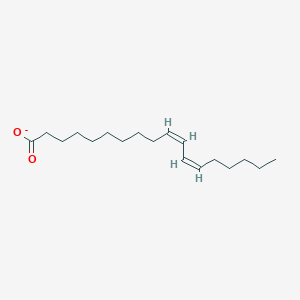
Dihomolinoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihomolinoleate is an octadecadienoate that is the conjugate base of dihomolinoleic acid. It has a role as a human metabolite and a plant metabolite. It is a conjugate base of a dihomolinoleic acid.
Aplicaciones Científicas De Investigación
1. Linoleic Acid Metabolism and Biological Functions
- Cytochrome P450-derived linoleic acid metabolites, such as 9,10-EpOME, 12,13-EpOME, 9,10-DiHOME, and 12,13-DiHOME, have been extensively studied. These metabolites are associated with various biological functions and disease states. Recent research suggests their significance in pain perception, immune response, and activation of brown adipose tissue in response to cold and exercise (Hildreth, Kodani, Hammock, & Zhao, 2020).
2. Analytical Methods for Dihomolinoleate Detection
- Dihydroxyoctadecenoic acids (DiHOMEs), derived from linoleic acid, play roles in both thermogenic functions and proinflammatory outcomes. The development of an improved ELISA method for DiHOMEs detection in human plasma, utilizing polyHRP-based secondary tracers, enhances assay sensitivity and offers a valuable tool for investigating the roles of DiHOMEs in regulatory biology (Singh, Li, McReynolds, Morisseau, & Hammock, 2022).
3. Role in Anti-atherosclerotic Effects
- Dihomo-gamma-linolenic acid (DGLA) exhibits anti-atherosclerotic effects in animal models. It is metabolized to an anti-inflammatory eicosanoid, prostaglandin E1, and has been shown to improve vascular relaxation and reduce the expression of proinflammatory markers, thereby preventing atherosclerosis (Takai et al., 2009).
4. Nutritional Biochemistry and Human Health
- In human milk, the presence of 12,13-diHOME, a linoleic acid metabolite, has been linked to infant adiposity. This study found associations between higher levels of this lipokine in breastmilk and various measures of infant body composition, suggesting its role in infant metabolism (Wolfs et al., 2020).
Propiedades
Nombre del producto |
Dihomolinoleate |
|---|---|
Fórmula molecular |
C18H31O2- |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
(10Z,12Z)-octadeca-10,12-dienoate |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/p-1/b7-6-,9-8- |
Clave InChI |
GKJZMAHZJGSBKD-JPDBVBESSA-M |
SMILES isomérico |
CCCCC/C=C\C=C/CCCCCCCCC(=O)[O-] |
SMILES canónico |
CCCCCC=CC=CCCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



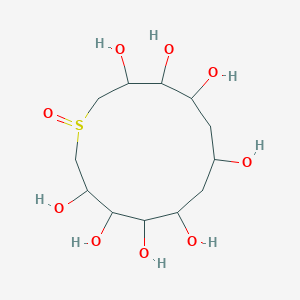
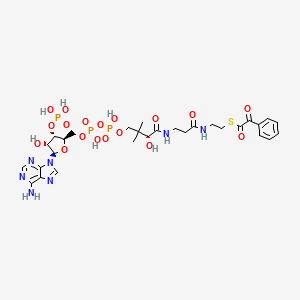


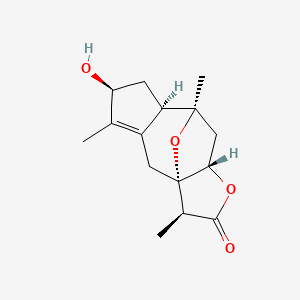
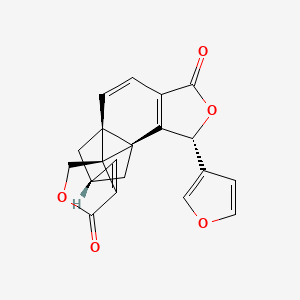
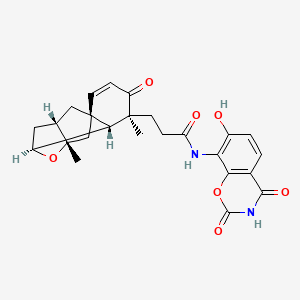


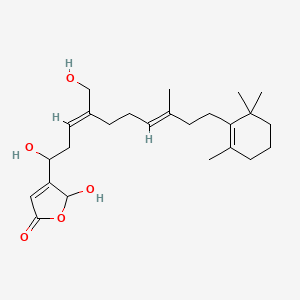
![N-[4-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxoimidazolidin-1-yl]methanesulfonamide](/img/structure/B1264169.png)
![2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264172.png)
